molecular formula C21H17Cl2N3O B2374708 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-30-7

5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2374708
CAS No.: 400077-30-7
M. Wt: 398.29
InChI Key: GAOIDJUDKHGTAS-UHFFFAOYSA-N
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Description

The compound 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone features a benzimidazole-pyridinone core substituted with a 3,4-dichlorobenzyl group and methyl groups at the 5,6-positions of the benzimidazole ring. The dichlorobenzyl and methyl groups likely influence lipophilicity, metabolic stability, and binding affinity.

Properties

IUPAC Name

5-[1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O/c1-12-7-18-19(8-13(12)2)26(11-14-3-5-16(22)17(23)9-14)21(25-18)15-4-6-20(27)24-10-15/h3-10H,11H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOIDJUDKHGTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone generally involves multiple steps. The process starts with the preparation of the benzimidazole nucleus, followed by the introduction of the dichlorobenzyl group. The final step involves the addition of the pyridinone moiety. Typical reaction conditions include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: : Industrial-scale production often employs continuous flow reactors and automated systems to optimize the synthesis process. Advanced techniques like microwave-assisted synthesis and catalytic methods are used to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction of the pyridinone group can lead to the formation of dihydropyridinone derivatives.

  • Substitution: : Substitution reactions can occur at the benzimidazole and pyridinone rings, leading to a wide range of substituted products.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, amines, and thiols under acidic or basic conditions.

Major Products Formed

  • Oxidized benzimidazole derivatives.

  • Reduced pyridinone compounds.

  • Substituted benzimidazole and pyridinone derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Research explores its potential as a biochemical probe for studying enzyme interactions and cell signaling pathways.

Medicine: : Investigated for its antimicrobial, antifungal, and anticancer properties due to its unique chemical structure.

Industry: : Utilized in the development of new materials, including polymers and nanomaterials, thanks to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific molecular targets, including enzymes and receptors. The benzimidazole and pyridinone groups enable it to bind effectively to active sites, inhibiting or modulating biochemical pathways. This results in various biological effects, such as antimicrobial activity or anticancer properties, depending on the target and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl Substituent Benzimidazole Substituents Molecular Weight (g/mol) Notable Features
Target Compound: 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 3,4-dichloro 5,6-dimethyl ~384* High lipophilicity due to dichlorobenzyl; methyl groups may reduce steric hindrance. Potential for halogen bonding .
3-[1-(3-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]-2(1H)-pyridinone 3-fluoro 5,6-dimethyl ~353 Fluorine's electronegativity may enhance metabolic stability but reduce hydrophobic interactions compared to chlorine.
5-{5,6-Dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone 3-trifluoromethyl 5,6-dichloro ~437 Trifluoromethyl group increases electron-withdrawing effects, potentially enhancing stability but reducing solubility. Dichloro adds lipophilicity.
5-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 2-methyl 5,6-dichloro 384.26 Methyl group (electron-donating) may improve pharmacokinetics but reduce receptor affinity compared to halogenated analogs.
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone Unsubstituted benzyl 5,6-dichloro 370.23 Lack of benzyl substituents reduces steric bulk and lipophilicity, potentially lowering target engagement compared to halogenated derivatives.

*Estimated based on analogs with similar substituents.

Substituent Effects on Pharmacological Properties

  • In contrast, the 3-fluorobenzyl analog () may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism but weaker hydrophobic interactions. The trifluoromethyl group in ’s compound adds steric bulk and electron-withdrawing effects, which could stabilize the molecule against enzymatic degradation but reduce aqueous solubility .
  • Methyl vs. However, dichloro substituents may enhance π-π stacking interactions in receptor binding .
  • Positional Isomerism :

    • The 2-methylbenzyl group in ’s compound introduces steric effects that could hinder binding compared to the target compound’s 3,4-dichlorobenzyl orientation, which optimizes spatial alignment for receptor engagement .

Molecular Weight and Drug-Likeness

All analogs fall within the drug-like molecular weight range (300–500 g/mol). The target compound (~384 g/mol) balances lipophilicity and solubility, whereas the trifluoromethyl derivative (, g/mol) may face challenges in bioavailability due to higher molecular weight and polarity.

Biological Activity

The compound 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C21H23Cl2N3O
  • CAS Number : Not specified in the sources but can be identified through chemical databases.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Case Study Findings

A study indicated that several benzimidazole derivatives exhibited potent antibacterial activity. For instance:

  • Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 to 62.5 μg/ml against S. typhi and notable antifungal activity against C. albicans .

Anticancer Properties

Research highlights the anticancer potential of benzimidazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

Research Insights

In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Benzimidazole compounds have also been studied for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Mechanistic Studies

Studies suggest that these compounds can downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6, contributing to their therapeutic effects in conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring can significantly influence their pharmacological profiles.

PositionModificationEffect on Activity
1Chlorobenzyl substitutionEnhanced antibacterial activity
2Pyridinone moietyImproved anticancer properties
5Dimethyl groupsIncreased bioavailability and stability

Q & A

Q. How to integrate this compound into a high-throughput screening (HTS) pipeline for drug discovery?

  • Framework :
  • Library design : Include derivatives with varying substituents (e.g., -CF₃, -OCH₃) to explore SAR.
  • Automation : Use liquid handlers (e.g., Echo 550) for plate preparation and robotic assay systems (e.g., Beckman Coulter Biomek) .
  • Data analysis : Apply machine learning (e.g., Random Forest) to prioritize hits based on multi-parametric optimization (efficacy, solubility, cytotoxicity) .

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